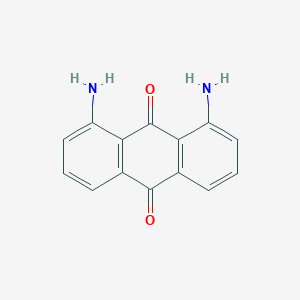

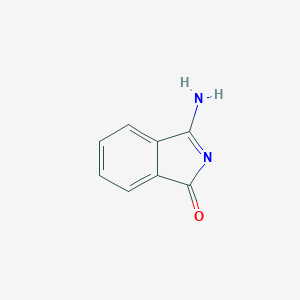

3-Iminoisoindolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

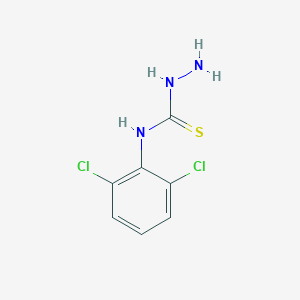

3-Iminoisoindolinone is an organic compound characterized by an imino group attached to an isoindolinone framework.

Applications De Recherche Scientifique

3-Iminoisoindolinone has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

3-Iminoisoindolinone is an organic compound that has been used as a reactant in the preparation of various complexes . .

Mode of Action

It has been used as a reactant in the preparation of copper pyridylimino oxoisoindoline complexes, zinc iminoisoindolinone complexes, and copper (II) (iminoalkylimino)isoindolinone complexes via imine-nitrile coupling reaction .

Biochemical Pathways

It has been used in the preparation of various complexes, suggesting that it may interact with multiple biochemical pathways .

Result of Action

It has been used in the preparation of various complexes, suggesting that it may have diverse effects .

Action Environment

It’s known that the compound has been used in the preparation of various complexes under different conditions .

Analyse Biochimique

Biochemical Properties

It has been used as a reactant for the preparation of copper pyridylimino oxoisoindolinone complexes, zinc iminoisoindolinone complexes, and copper (II) (iminoalkylimino)isoindolinone complexes via imine-nitrile coupling reaction

Molecular Mechanism

It is known to participate in reactions leading to the formation of complex organic molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Iminoisoindolinone can be synthesized through various methods. One common approach involves the reaction of isoindoline derivatives with suitable reagents to introduce the imino group. For instance, the reaction of isoindoline with an appropriate nitrile under specific conditions can yield this compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound typically involves standard organic synthesis techniques. These methods may include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Iminoisoindolinone undergoes various chemical reactions, including:

Nucleophilic Addition: The imino group can participate in nucleophilic addition reactions, leading to the formation of diverse chemical entities.

Ring Expansion: Reactions with hydrazines can result in ring expansion, producing compounds such as phthalazines.

Common Reagents and Conditions:

Nucleophilic Addition: Common reagents include nucleophiles such as amines or hydrazines.

Ring Expansion: Hydrazines and related compounds are used under varying temperatures to achieve different products.

Major Products Formed:

Nucleophilic Addition: Products include various substituted isoindolinones and related heterocyclic compounds.

Ring Expansion: Major products include phthalazines and their derivatives.

Comparaison Avec Des Composés Similaires

1,3-Diiminoisoindoline: A closely related compound used in the synthesis of macrocycles and chelates.

Indazolinone: Another related compound studied for its structural and electronic properties.

Propriétés

Numéro CAS |

14352-51-3 |

|---|---|

Formule moléculaire |

C8H6N2O |

Poids moléculaire |

146.15 g/mol |

Nom IUPAC |

3-iminoisoindol-1-one |

InChI |

InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11) |

Clé InChI |

MMBYJYAFFGKUDC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NC2=O)N |

SMILES canonique |

C1=CC=C2C(=C1)C(=N)NC2=O |

| 14352-51-3 | |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Several synthetic routes to 3-iminoisoindolinones are reported in the literature. One approach involves a cobalt-catalyzed [4+1] cycloaddition of readily available amides with isocyanides. This method tolerates a wide range of substrates, including aryl-, heteroaryl-, and acrylamide derivatives. [] Another method utilizes a copper-catalyzed formal [4 + 1] cycloaddition of benzamides and isonitriles via directed C-H cleavage using 8-aminoquinoline. The reaction proceeds efficiently with CuBr·SMe2 as the catalyst. [] Alternatively, 3-iminoisoindolinones can be synthesized via a multicomponent one-pot reaction of cis-2-acetyl-oxirane-2-carboxamides, arylaldehydes, and malononitrile. []

A: NMR studies reveal that 3-iminoisoindolinone (1) exists predominantly (70%) in the imino tautomeric form in DMSO-d6 solution. This conclusion is based on comparing 13C NMR chemical shifts of 1 with model compounds like 3-imino-2-methyl isoindolinone (11) and 3-(dimethylamino) isoindoleninone (8). The preference for the imino form is even more pronounced in N-methyl and N-butyl derivatives of this compound. []

A: this compound acts as a versatile building block in supramolecular chemistry due to its ability to form robust hydrogen bonds. Specifically, it participates in concerted triple acceptor–donor–acceptor (ADA) hydrogen bonding motifs. This feature enables the formation of supramolecular assemblies with molecules containing complementary donor–acceptor–donor (DAD) motifs like phthalimide and 2-guanidinobenzimidazole. []

A: this compound can be incorporated into sophisticated supramolecular architectures. For instance, a study demonstrated the formation of a supramolecular array composed of [bis(dithiobiureto)nickel(II):(this compound)2] units. [] These units are linked by complementary triplet hydrogen bonding interactions between the ADA motifs of this compound and the DAD motifs of the nickel complex.

A: Yes, 3-iminoisoindolinones with substituents on the imino nitrogen can exist as E and Z isomers. NMR studies have shown that 3-(methylimino)isoindolinone (12) predominantly exists in the Z configuration (96%), while 3-imino-2-methylisoindolinone (11) favors the E configuration (88% at -55°C in CDCl3). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.